molecular formula C24H19F2NO4S B2993715 (4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-11-7

(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2993715
CAS No.: 1114652-11-7
M. Wt: 455.48
InChI Key: WVFNQAHRQVXTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H19F2NO4S and its molecular weight is 455.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-ethoxyphenyl)-[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-3-31-19-9-5-16(6-10-19)24(28)23-14-27(18-8-4-15(2)20(26)13-18)21-12-17(25)7-11-22(21)32(23,29)30/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFNQAHRQVXTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone , with the molecular formula C24H19F2NO4SC_{24}H_{19}F_2NO_4S and a molecular weight of 455.48 g/mol, is a complex organic molecule featuring various functional groups. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound includes:

  • An ethoxy group which may influence lipophilicity and bioavailability.
  • A benzothiazinone core , known for its diverse biological activities including antimicrobial and anticancer properties.
  • Multiple fluorine substitutions , which can enhance the compound's potency and selectivity.

Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the benzothiazinone moiety may allow this compound to act as a potent inhibitor of various protein kinases, crucial in cancer signaling pathways .
  • Antimicrobial Activity : Compounds with fluorinated aromatic rings have been shown to possess significant antimicrobial properties, potentially making this compound effective against resistant strains .
  • Antitumor Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways related to cell death .

Biological Activity Data

The following table summarizes key biological activities associated with similar compounds:

Compound NameActivity TypeMechanism/NotesReference
6-Fluoro-4-(3-fluorophenyl)-1,1-dioxo-benzothiazinAntimicrobialEffective against Gram-positive bacteria
4-Fluorobenzo[j]fluorantheneTumorigenicInduces tumors in mouse skin at low doses
N-[3-fluoro-4-(6-methoxy)-7-(morpholinyl)quinolin]AnticancerModulates protein kinase activity

Case Study 1: Anticancer Potential

In a study assessing the anticancer properties of benzothiazinone derivatives, it was found that compounds similar to our target showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of fluorinated compounds. The study demonstrated that similar structures effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into therapeutic agents against resistant bacterial strains .

Q & A

Q. Validation of Intermediates :

  • HPLC-PDA/MS : Monitor reaction progress and purity.
  • Single-Crystal XRD : Confirm structural integrity of intermediates (e.g., bond angles and torsion angles, as in ).

Basic Question: How can the crystal structure and electronic properties of this compound be characterized?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (XRD) : Resolve bond lengths (e.g., C–F at ~1.36 Å) and dihedral angles between aromatic rings (e.g., ~57° between phenyl groups in benzophenones ).
  • DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity analysis).
  • FTIR and NMR : Validate functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, fluoro substituents at ~-110 ppm in ¹⁹F NMR).

Advanced Question: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known kinase inhibitors if studying kinase activity ).
  • Compound Stability : Monitor degradation under experimental conditions (e.g., HPLC-MS to detect byproducts; avoid prolonged exposure to aqueous media without stabilizers ).
  • Meta-Analysis : Use statistical tools (e.g., weighted Z-scores) to reconcile data from multiple sources, prioritizing studies with rigorous quality controls (e.g., NIST-validated methods ).

Advanced Question: What strategies improve yield in the acylation step of the synthesis?

Methodological Answer:
Low yields often stem from:

  • Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance electrophilic substitution efficiency.
  • Temperature Control : Maintain 80–90°C during nitrobenzene-mediated reactions to balance reactivity and decomposition .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethoxy with 4-methoxy or halogens) and compare bioactivity .
  • Docking Studies : Use software like AutoDock to predict binding modes with targets (e.g., HIV-1 reverse transcriptase, as seen in benzophenone derivatives ).
  • Pharmacophore Mapping : Identify critical groups (e.g., carbonyl, fluoro substituents) using 3D-QSAR models.

Advanced Question: What experimental design considerations mitigate degradation during long-term bioactivity assays?

Methodological Answer:

  • Stability Profiling : Pre-screen compound stability in assay media (e.g., PBS, DMSO) via accelerated degradation studies (40°C/75% RH for 48 hrs) .
  • Sample Storage : Use continuous cooling (4°C) to slow organic degradation, as recommended for wastewater matrices .
  • Protective Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in buffers.

Advanced Question: How can regioselectivity challenges in introducing fluoro and methyl groups be resolved?

Methodological Answer:

  • Directing Groups : Use temporary protecting groups (e.g., sulfonic acid) to control substitution positions .
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products through rapid, controlled heating .
  • Isotopic Labeling : Track substituent positions via ²H or ¹³C labeling and analyze using NMR/MS.

Advanced Question: What analytical methods confirm the 1,1-dioxido group’s integrity in the benzothiazin ring?

Methodological Answer:

  • High-Resolution MS : Detect exact mass (e.g., [M+H]⁺ ion) to confirm sulfur oxidation state.
  • Raman Spectroscopy : Identify S=O stretching vibrations (~1150–1250 cm⁻¹).
  • XPS : Quantify sulfur oxidation states via binding energy shifts (e.g., S⁶⁺ at ~168–170 eV).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.